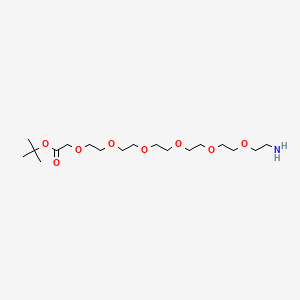H2N-PEG6-CH2COOtBu
CAS No.: 297162-50-6
Cat. No.: VC8096756
Molecular Formula: C18H37NO8
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 297162-50-6 |
|---|---|
| Molecular Formula | C18H37NO8 |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
| Standard InChI | InChI=1S/C18H37NO8/c1-18(2,3)27-17(20)16-26-15-14-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-19/h4-16,19H2,1-3H3 |
| Standard InChI Key | UKWWZGJYUFLISW-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN |
| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
H2N-PEG6-CH2COOtBu consists of three distinct moieties:
-
Amine terminus (H2N-): A primary amine group facilitates nucleophilic reactions, enabling covalent bonding with carboxylic acids, activated esters, or other electrophilic groups.
-
PEG6 spacer: A hexaethylene glycol chain () enhances hydrophilicity, reduces immunogenicity, and improves solubility.
-
tert-Butyl ester (COOtBu): A protecting group for carboxylic acids, which can be selectively deprotected under acidic conditions to yield a free carboxylate .
The SMILES notation for this compound is , reflecting its linear PEG backbone and terminal functional groups .
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 395.48 g/mol |
| CAS Number | 297162-50-6 |
| Purity | ≥95% |
| Storage Conditions | -18°C, protected from light |
Synthesis and Purification
Synthetic Pathways
The synthesis of H2N-PEG6-CH2COOtBu typically involves sequential ethoxylation and functionalization steps:
-
PEG6 Backbone Formation: Ethylene oxide monomers are polymerized under basic conditions to form a hexaethylene glycol chain.
-
Amine Termination: The hydroxyl group at one end of PEG6 is converted to an amine via mesylation followed by nucleophilic substitution with ammonia.
-
tert-Butyl Ester Introduction: A tert-butyl-protected glycine derivative is coupled to the hydroxyl terminus of PEG6 using carbodiimide-mediated esterification .
Purification Methods
-
Column Chromatography: Silica gel chromatography removes unreacted starting materials and byproducts.
-
Liquid-Liquid Extraction: Dichloromethane/water partitions isolate the product from polar impurities.
-
Lyophilization: Final purification ensures high purity (>95%) for biomedical applications .
Physicochemical Properties
Solubility and Stability
H2N-PEG6-CH2COOtBu exhibits dual solubility:
-
Hydrophilic Domains: The PEG6 spacer confers water solubility (up to 50 mg/mL at 25°C).
-
Lipophilic Domains: The tert-butyl ester enhances solubility in organic solvents like dichloromethane and dimethylformamide.
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Appearance | Colorless liquid |
| Boiling Point | Not reported (decomposes) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Refractive Index | 1.467 (20°C) |
Applications in Biomedical Research
Bioconjugation and Drug Delivery
The amine terminus of H2N-PEG6-CH2COOtBu reacts with activated carboxylates (e.g., NHS esters) to form stable amide bonds. This property is exploited in:
-
Antibody-Drug Conjugates (ADCs): PEG spacers reduce steric hindrance between antibodies and cytotoxic payloads.
-
PEGylation of Proteins: Enhances serum half-life of therapeutic proteins like interferons .
PROTAC Development
As a PROTAC linker, H2N-PEG6-CH2COOtBu bridges E3 ubiquitin ligase ligands and target protein binders. Its PEG6 chain optimizes spatial flexibility, promoting ternary complex formation and ubiquitination .
Peptide Synthesis
The tert-butyl ester serves as a temporary protecting group for carboxylic acids during solid-phase peptide synthesis. Mild acidolysis (e.g., trifluoroacetic acid) removes the Boc group without affecting peptide bonds .
Future Perspectives
Targeted Drug Delivery
Functionalizing H2N-PEG6-CH2COOtBu with tumor-specific ligands (e.g., folate) could enhance chemotherapy selectivity.
Improved Synthetic Protocols
Developing catalytic methods for PEG chain elongation may reduce reliance on toxic reagents like thionyl chloride.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume